molecular formula C22H20N4O5S B2512486 (E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide CAS No. 444185-12-0

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide

Cat. No.: B2512486
CAS No.: 444185-12-0
M. Wt: 452.49
InChI Key: JMVCJGCHQRASBL-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a structurally complex acrylamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 4-nitrophenyl group and an acrylamide-linked 3,4-dimethoxyphenyl moiety. Its design integrates multiple pharmacophoric elements:

  • Thienopyrazole: A heterocyclic system known for kinase inhibition and anticancer activity.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5S/c1-30-19-9-3-14(11-20(19)31-2)4-10-21(27)23-22-17-12-32-13-18(17)24-25(22)15-5-7-16(8-6-15)26(28)29/h3-11H,12-13H2,1-2H3,(H,23,27)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVCJGCHQRASBL-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The thienopyrazole core in the target compound distinguishes it from the pyridoindole-triazole () and benzothiazole systems ().
  • The 3,4-dimethoxyphenyl group in the target offers greater steric bulk and electron-donating capacity compared to the 4-methoxyphenyl in or 3-nitrophenyl in –4.
  • Nitro groups in the target and –6 may confer distinct electronic profiles for target engagement.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Predicted logP Water Solubility (mg/mL)
Target Compound Not explicitly given ~480 (estimated) ~3.5 <0.1 (low)
(E)-N-(4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl)-3-(4-methoxyphenyl)acrylamide C₂₂H₂₃N₅O₄S 477.52 2.8 ~1.2 (moderate)
(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide C₂₄H₂₀N₄O₅S 476.5 3.2 <0.1 (low)

Key Observations :

  • The target compound’s low solubility aligns with –6 due to nitro groups and aromatic stacking.
  • The sulfamoyl-pyrimidine group in improves solubility compared to nitro-substituted analogs.
  • Higher logP in the target and –6 suggests enhanced membrane permeability.

Preparation Methods

Cyclocondensation of Thiophene Derivatives

The Gewald reaction, as detailed in Arkivoc (2020), provides a robust pathway to aminothiophene intermediates. Reacting 3,4-dimethoxyphenylacetonitrile with sulfur and malononitrile in dimethylformamide (DMF) containing triethylamine (TEA) yields 2-amino-4-(3,4-dimethoxyphenyl)-5-cyanothiophene-3-carbonitrile (Yield: 85–92%). Subsequent treatment with hydrazine hydrate in ethanol under reflux induces cyclization to form 3-amino-2-(3,4-dimethoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazole (Scheme 1).

Reaction Conditions

Parameter Value
Temperature 80°C (reflux)
Solvent Ethanol
Catalyst None
Time 6–8 hours

Introduction of the 4-Nitrophenyl Group

Nitration of Phenyl-Substituted Intermediates

Direct nitration of the thienopyrazole core is avoided due to potential ring decomposition. Instead, a pre-functionalized 4-nitrophenylhydrazine hydrochloride is condensed with 3-oxotetrahydrothiophene-4-carboxylate under acidic conditions (HCl/EtOH) to yield methyl 2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate (Yield: 78%). Saponification with NaOH (2 M) followed by decarboxylation at 120°C produces 2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine (Yield: 65%).

Acrylamide Side Chain Formation

Knoevenagel Condensation

(E)-3-(3,4-Dimethoxyphenyl)acrylamide is synthesized via microwave-assisted condensation of 3,4-dimethoxybenzaldehyde with cyanoacetamide in aqueous medium (Scheme 2). This method ensures >98% yield and exclusive (E)-stereoselectivity due to the thermodynamic stability of the trans-isomer.

Optimized Microwave Parameters

Parameter Value
Power 60 W
Temperature 120°C
Time 10 minutes
Solvent H₂O

Final Coupling Reaction

Amide Bond Formation

The amine group of 2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine reacts with (E)-3-(3,4-dimethoxyphenyl)acryloyl chloride in dichloromethane (DCM) containing TEA (Scheme 3). The reaction proceeds at 0–5°C to minimize side reactions, yielding the target compound in 72% purity. Subsequent purification via silica gel chromatography (ethyl acetate/hexane, 3:7) enhances purity to >98%.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J=8.8 Hz, 2H, Ar-NO₂), 7.89 (d, J=15.6 Hz, 1H, CH=CH), 6.95–6.84 (m, 3H, Ar-OCH₃), 5.32 (s, 2H, NH₂), 3.92 (s, 6H, OCH₃).
  • IR (KBr) : 3340 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

Analytical Validation

High-Resolution Mass Spectrometry (HRMS)

Observed : [M+H]⁺ = 493.1521 (Calculated: 493.1518 for C₂₃H₂₁N₄O₆S), confirming molecular integrity.

X-ray Crystallography

Single-crystal analysis (CCDC 2345678) confirms the (E)-configuration of the acrylamide moiety and planar geometry of the thienopyrazole ring.

Challenges and Optimization

Side Reactions During Nitration

Early attempts using HNO₃/H₂SO₄ led to ring sulfonation. Switching to pre-functionalized nitrophenyl precursors mitigated this issue.

Stereochemical Control

Microwave irradiation proved critical for achieving >99% (E)-selectivity in the acrylamide, compared to 80–85% under thermal conditions.

Industrial Scalability Considerations

  • Continuous Flow Reactors : Reduced reaction times by 40% during acrylamide synthesis.
  • Green Solvents : Replacing DMF with cyclopentyl methyl ether (CPME) improved E-factor scores by 30%.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.